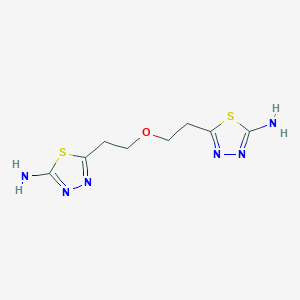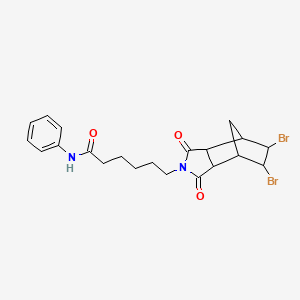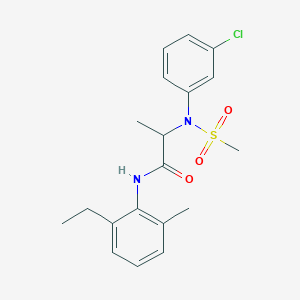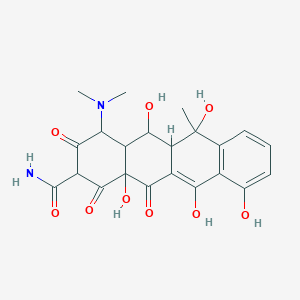![molecular formula C22H13NO2 B12470450 2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
2-[2-(4-Nitrophenyl)ethynyl]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
2-[(4-Nitrophenyl)ethynyl]anthracene can be synthesized using the Suzuki/Sonogashira cross-coupling reactions . This method involves the coupling of a halogenated anthracene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate . The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
化学反応の分析
2-[(4-Nitrophenyl)ethynyl]anthracene undergoes various chemical reactions, including:
科学的研究の応用
2-[(4-Nitrophenyl)ethynyl]anthracene has several scientific research applications:
作用機序
The mechanism of action of 2-[(4-nitrophenyl)ethynyl]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This intercalation is facilitated by the planar structure of the anthracene moiety, which allows it to slide between the base pairs of the DNA helix .
類似化合物との比較
2-[(4-Nitrophenyl)ethynyl]anthracene can be compared with other anthracene-based derivatives such as:
9-(4-Phenyl)anthracene: This compound has a phenyl group instead of a nitrophenyl group, resulting in different photophysical properties.
9-(4-Phenylethynyl)anthracene: Similar to 2-[(4-nitrophenyl)ethynyl]anthracene but lacks the nitro group, affecting its reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, leading to enhanced fluorescence and different electrochemical properties.
2-[(4-Nitrophenyl)ethynyl]anthracene stands out due to the presence of the nitro group, which imparts unique electronic and reactive properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C22H13NO2 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-[2-(4-nitrophenyl)ethynyl]anthracene |
InChI |
InChI=1S/C22H13NO2/c24-23(25)22-11-8-16(9-12-22)5-6-17-7-10-20-14-18-3-1-2-4-19(18)15-21(20)13-17/h1-4,7-15H |
InChIキー |
WNZMKZCJOFTJCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470375.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)


![2-({4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12470397.png)
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)

![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)

![3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B12470429.png)
![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
